molecular formula C7H9ClN2O B13891246 5-Amino-3-chloro-1-ethylpyridin-2-one

5-Amino-3-chloro-1-ethylpyridin-2-one

Cat. No.: B13891246
M. Wt: 172.61 g/mol
InChI Key: FOZGPHQBYVLAHW-UHFFFAOYSA-N
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Description

5-Amino-3-chloro-1-ethylpyridin-2-one is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-chloro-1-ethylpyridin-2-one typically involves the chlorination of 5-amino-1-ethylpyridin-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-chloro-1-ethylpyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium hydroxide or alcohols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

5-Amino-3-chloro-1-ethylpyridin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-chloro-1-ethylpyridin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-ethylpyridin-2-one: Lacks the chlorine atom, which may result in different reactivity and applications.

    5-Amino-3-chloro-1-methylpyridin-2-one: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties.

Uniqueness

5-Amino-3-chloro-1-ethylpyridin-2-one is unique due to the presence of both an amino group and a chlorine atom, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

5-amino-3-chloro-1-ethylpyridin-2-one

InChI

InChI=1S/C7H9ClN2O/c1-2-10-4-5(9)3-6(8)7(10)11/h3-4H,2,9H2,1H3

InChI Key

FOZGPHQBYVLAHW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=C(C1=O)Cl)N

Origin of Product

United States

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